molecular formula C10H5BrN2O B1481454 5-(3-Bromophenyl)oxazole-2-carbonitrile CAS No. 2092697-96-4

5-(3-Bromophenyl)oxazole-2-carbonitrile

Cat. No.: B1481454
CAS No.: 2092697-96-4
M. Wt: 249.06 g/mol
InChI Key: ZHWBBAPKWHBTNM-UHFFFAOYSA-N
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Description

“5-(3-Bromophenyl)oxazole-2-carbonitrile” is a chemical compound with the empirical formula C9H6BrNO . It is a light yellow solid .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . The synthesis of 2,5-disubstituted oxazoles can be achieved from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Molecular Structure Analysis

The molecular weight of “this compound” is 224.05 . The structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles and its derivatives are part of a large number of drugs and biologically relevant molecules . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Physical And Chemical Properties Analysis

“this compound” is a light yellow solid . Its molecular weight is 224.054 Da . The density is 1.5±0.1 g/cm3, and the boiling point is 320.7±17.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Properties : The synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles containing different substituents at the oxazole ring has been studied. These compounds, including 5-(3-Bromophenyl)oxazole-2-carbonitrile, have shown interesting chemical properties and potential for further functionalization (Chumachenko et al., 2014).

  • Anticancer Activity : Research has indicated that certain 1,3-oxazole-4-carbonitriles, including derivatives similar to this compound, exhibit promising anticancer activities. These compounds have shown inhibitory and cytostatic activities against various cancer cell lines, highlighting their potential in anticancer drug development (Kachaeva et al., 2018).

  • Ring Oxidation and Metabolic Studies : Studies on the ring oxidation of 2H-oxazoles, including 5-(3-Bromophenyl)oxazole, have revealed insights into their metabolic transformation. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Arora et al., 2012).

  • Microwave-Mediated Synthesis : The use of microwave-mediated and flow chemistries for synthesizing a library of 2-substituted-5-aminooxazole-4-carbonitriles has been explored. This method demonstrates the versatility and efficiency of synthesizing structurally diverse oxazoles, including those related to this compound (Spencer et al., 2012).

  • Antiviral Activity : Research on 1,3-oxazole derivatives has shown significant antiviral activity against human cytomegalovirus (HCMV). These findings open the door for the development of new antiviral drugs, where compounds like this compound could play a role (Kachaeva et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “5-(4-Bromophenyl)isoxazole”, suggests that it may irritate eyes, skin, and the respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are intermediates for the synthesis of new chemical entities and have been used to synthesize various oxazole derivatives for screening their various biological activities . The diverse biological potential of oxazole derivatives suggests promising future directions in medicinal applications .

Properties

IUPAC Name

5-(3-bromophenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWBBAPKWHBTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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